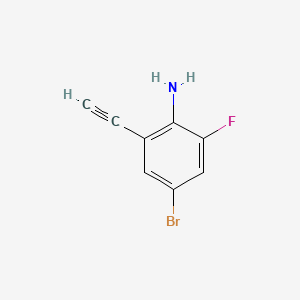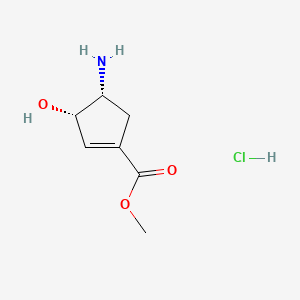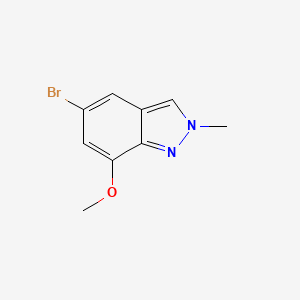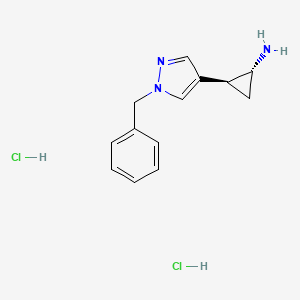![molecular formula C7H9IO3 B6610594 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2168145-64-8](/img/structure/B6610594.png)
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the iodination of a suitable precursor. One common method is the iodination of 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include hydroxylated and carboxylated derivatives.
Reduction Reactions: Products include deiodinated derivatives with varying degrees of saturation.
Aplicaciones Científicas De Investigación
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its ability to undergo various chemical transformations. The iodine atom serves as a reactive site for nucleophilic substitution, while the bicyclic structure provides rigidity and stability. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the functional groups introduced during chemical reactions .
Comparación Con Compuestos Similares
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid: Similar in structure but lacks the iodine atom, leading to different reactivity and applications.
Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid: Another related compound with different functional groups, offering alternative synthetic routes and applications.
Uniqueness: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its rigid bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Propiedades
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO3/c8-3-7-1-6(2-7,4-11-7)5(9)10/h1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEALQQRSHGKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CI)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide](/img/structure/B6610528.png)
![3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B6610551.png)

![5-bromospiro[2.4]heptane](/img/structure/B6610560.png)
![2-(chloromethyl)furo[2,3-b]pyridine hydrochloride](/img/structure/B6610561.png)
![3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610564.png)
amine hydrochloride](/img/structure/B6610577.png)
amine hydrochloride](/img/structure/B6610580.png)
![benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610584.png)
![2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde](/img/structure/B6610589.png)

![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
